3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid
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Overview
Description
3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with a propyl halide to introduce the propyl group at the nitrogen atom.
Coupling with Benzoic Acid: The final step involves coupling the alkylated pyrazole with benzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid is unique due to the presence of the propyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity compared to its phenyl-substituted counterparts. This structural variation can lead to different interactions with molecular targets and potentially novel applications in various fields.
Properties
IUPAC Name |
3-(1-propylpyrazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-6-15-9-12(8-14-15)10-4-3-5-11(7-10)13(16)17/h3-5,7-9H,2,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWPFPGTUWPYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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